

Discovery and history of (2S)-2-Amino-9-decenoic acid

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Compound of Interest

Compound Name: (2S)-2-Amino-9-decenoic acid

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An In-depth Technical Guide to **(2S)-2-Amino-9-decenoic acid**: Synthesis, Characterization, and Potential Applications

Authored by: Gemini, Senior Application Scientist Foreword: The Untapped Potential of Lipidic Amino Acids in Drug Discovery

The field of medicinal chemistry is in a constant state of evolution, driven by the need for more specific, potent, and metabolically stable therapeutic agents. Unnatural amino acids (UAs) have emerged as a cornerstone of modern drug design, offering a vast chemical space beyond the canonical 20 proteinogenic amino acids.^{[1][2]} By incorporating UAs, researchers can introduce novel functionalities into peptides and small molecules, thereby modulating their pharmacological properties.^{[2][3]} **(2S)-2-Amino-9-decenoic acid** represents a compelling yet underexplored UAA. Its unique structure, combining a chiral alpha-amino acid with a long aliphatic chain and a terminal alkene, presents a tantalizing scaffold for a new generation of therapeutics and research tools. This guide provides a comprehensive overview of this molecule, from proposed synthetic strategies to its potential biological significance, aimed at inspiring and enabling researchers to harness its capabilities.

Part 1: Introduction to (2S)-2-Amino-9-decenoic Acid

(2S)-2-Amino-9-decenoic acid is a non-proteinogenic amino acid characterized by a ten-carbon backbone with a terminal double bond. As of the writing of this guide, its natural

occurrence has not been reported, and its discovery and history are not documented in peer-reviewed literature. Its existence is confirmed by its assignment of CAS Registry Number 115042-85-8.[4] The unique combination of a lipidic side chain and a reactive terminal alkene makes it a highly attractive building block for chemical biology and drug development.

Structural Features and Potential Significance

The key structural features of **(2S)-2-Amino-9-decenoic acid** are:

- The (S)-alpha-amino acid moiety: This provides the chiral backbone common to natural L-amino acids, allowing for its potential incorporation into peptides by solid-phase or solution-phase synthesis.
- The nine-carbon aliphatic chain: This lipidic tail can be expected to influence the hydrophobicity of molecules into which it is incorporated, potentially enhancing membrane permeability or interaction with hydrophobic protein pockets.
- The terminal alkene: This functional group is a versatile handle for a variety of chemical modifications, most notably "click chemistry" reactions such as thiol-ene and tetrazine ligations, enabling bioconjugation, imaging, and the synthesis of complex molecular architectures.

Physicochemical Properties

Property	Value
Molecular Formula	C10H19NO2
Molecular Weight	185.27 g/mol
CAS Number	115042-85-8[4]
Predicted LogP	~2.5 (Increased lipophilicity compared to shorter-chain amino acids)
Predicted pKa (COOH)	~2.3
Predicted pKa (NH3+)	~9.5

Part 2: Proposed Methodologies for Asymmetric Synthesis

While a definitive, published synthesis for **(2S)-2-Amino-9-decenoic acid** is not currently available, established methods for the asymmetric synthesis of unnatural amino acids can be adapted. Below are two proposed, robust synthetic routes.

Route 1: Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent

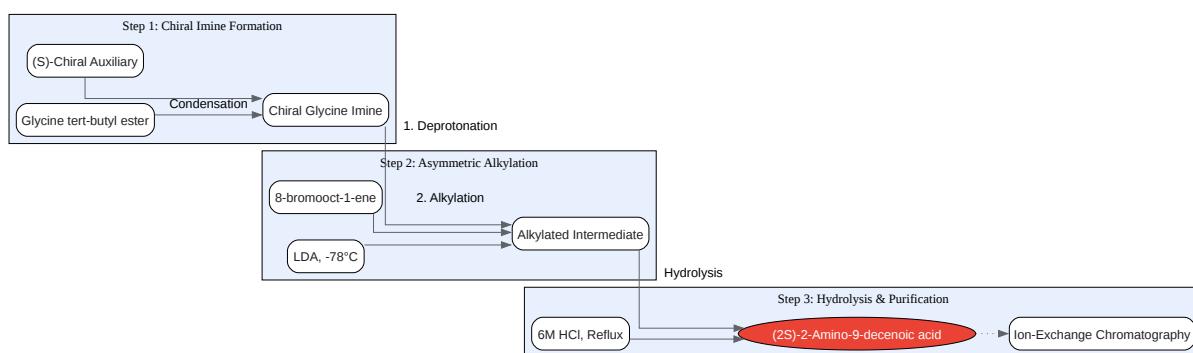
This classical approach offers a reliable and well-understood pathway to enantiomerically pure alpha-amino acids. The strategy involves the alkylation of a chiral glycine imine derived from a chiral auxiliary, followed by hydrolysis to release the desired amino acid.

Experimental Protocol

- Formation of the Chiral Glycine Imine:
 - To a solution of (S)-(-)-2-N-(N'-benzylprolyl)amino benzophenone in toluene, add glycine *tert*-butyl ester.
 - Heat the mixture to reflux with a Dean-Stark trap to remove water, driving the formation of the corresponding Schiff base.
 - Remove the solvent under reduced pressure to yield the chiral glycine imine.
- Deprotonation and Alkylation:
 - Dissolve the chiral glycine imine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
 - Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.
 - After stirring for 30 minutes, add a solution of 8-bromoocet-1-ene in anhydrous THF.
 - Allow the reaction to slowly warm to room temperature and stir overnight.

- Hydrolysis and Deprotection:
 - Quench the reaction with saturated aqueous ammonium chloride.
 - Extract the organic layer with ethyl acetate and wash with brine.
 - Concentrate the organic phase and subject the crude product to acidic hydrolysis (e.g., 6M HCl at reflux) to cleave the chiral auxiliary and the tert-butyl ester.
 - Purify the resulting amino acid by ion-exchange chromatography.

Workflow Diagram



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Caption: Asymmetric alkylation workflow for **(2S)-2-Amino-9-decenoic acid**.

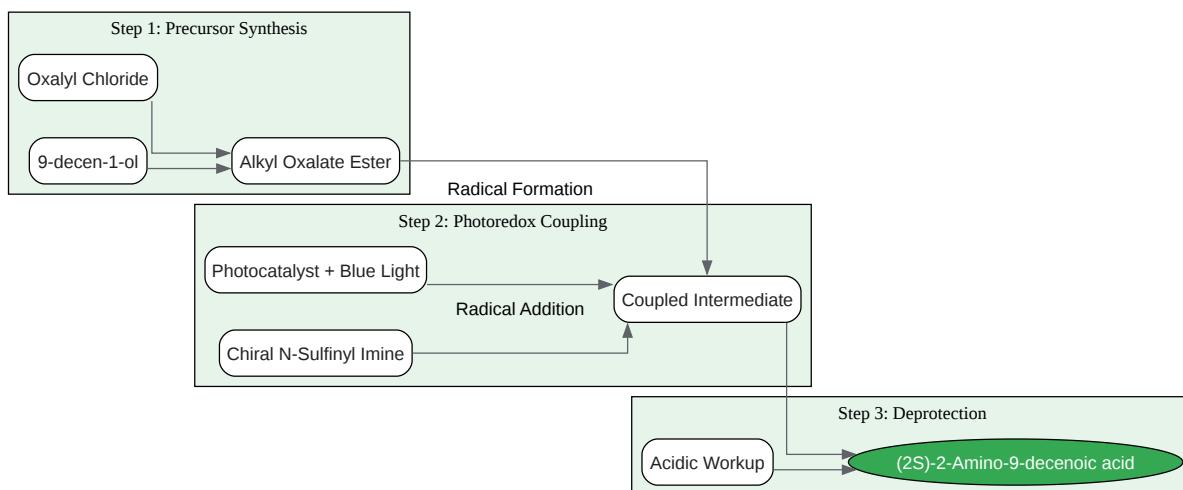
Route 2: Modern Photoredox-Mediated Synthesis

Recent advances in photoredox catalysis offer a powerful and versatile method for the synthesis of unnatural amino acids from readily available alcohol precursors.[\[1\]](#) This approach is characterized by its mild, redox-neutral conditions.

Experimental Protocol

- Preparation of the Oxalate Ester:
 - To a solution of 9-decen-1-ol in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0 °C.
 - Stir the reaction at room temperature for 2 hours.
 - Remove the solvent and excess reagent under reduced pressure to yield the corresponding alkyl oxalate ester.
- Photoredox-Mediated Radical Addition:
 - In a reaction vessel, combine the alkyl oxalate ester, a chiral N-sulfinyl imine derived from glyoxylate, and a photocatalyst (e.g., an iridium or ruthenium complex).
 - Add a suitable solvent (e.g., DMF or acetonitrile) and degas the mixture.
 - Irradiate the reaction with visible light (e.g., blue LEDs) at room temperature. The reaction progress can be monitored by TLC or LC-MS.
- Deprotection:
 - Upon completion, concentrate the reaction mixture.
 - Subject the crude product to acidic conditions to hydrolyze the N-sulfinyl group and the ester, yielding the final amino acid.
 - Purify by an appropriate method, such as flash chromatography or recrystallization.

Workflow Diagram



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Caption: Photoredox-mediated synthesis of **(2S)-2-Amino-9-decenoic acid**.

Part 3: Potential Biological Activity and Applications in Drug Development

While no biological activity has been specifically reported for **(2S)-2-Amino-9-decenoic acid**, its structural similarity to other biologically active molecules allows for informed hypotheses about its potential roles and applications.

Incorporation into Peptides for Enhanced Drug Properties

The introduction of this lipidic amino acid into a peptide sequence could significantly alter its pharmacokinetic profile. The long aliphatic chain may:

- Increase membrane permeability: Facilitating the cellular uptake of peptide-based drugs.
- Enhance binding to hydrophobic targets: By interacting with hydrophobic pockets in proteins.
- Improve metabolic stability: The unnatural side chain may confer resistance to proteolytic degradation.
- Promote self-assembly: The hydrophobic interactions could lead to the formation of nanoparticles or hydrogels for drug delivery applications.

A Tool for Chemical Biology: "Click" Chemistry and Bioconjugation

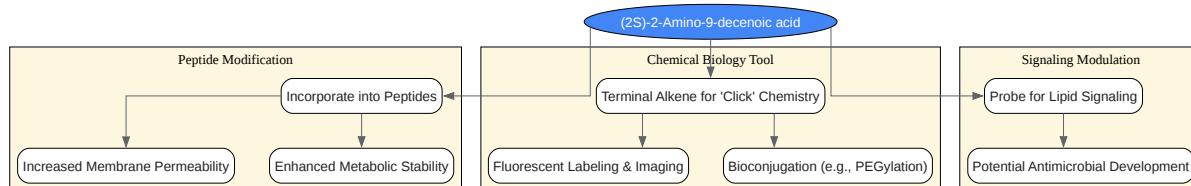
The terminal alkene is a versatile functional group for covalent modification. It can be readily functionalized using a variety of "click" reactions, enabling:

- Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of peptides or proteins.
- PEGylation: Conjugation to polyethylene glycol to improve the solubility and circulation half-life of therapeutics.
- Surface Immobilization: Covalent attachment to solid supports for the development of biosensors or affinity chromatography resins.

Potential as a Modulator of Biological Signaling

Other decenoic acid isomers are known to be involved in bacterial quorum sensing and biofilm formation.^[5] It is plausible that **(2S)-2-Amino-9-decenoic acid** or its derivatives could be investigated as potential modulators of these processes, with implications for the development of novel antimicrobial strategies.

Diagram of Potential Applications



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Caption: Potential applications of **(2S)-2-Amino-9-decenoic acid**.

Part 4: Conclusion and Future Outlook

(2S)-2-Amino-9-decenoic acid stands as a promising yet largely unexplored molecule at the intersection of lipid chemistry and amino acid biology. This guide has outlined feasible synthetic pathways and hypothesized a range of applications that could spur further investigation. The validation of these synthetic routes and the subsequent exploration of the biological properties of this unique UAA will undoubtedly open new avenues in drug discovery and chemical biology. It is our hope that this technical guide will serve as a valuable resource for researchers poised to unlock the potential of this exciting compound.

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